molecular formula C6H8N2O4 B13643848 5-(2-Methoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid

5-(2-Methoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13643848
M. Wt: 172.14 g/mol
InChI Key: JICIHSSOTIQSIU-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with an ester in the presence of a dehydrating agent to form the oxadiazole ring.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-(2-Methoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxadiazole derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

5-(2-Methoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 5-(2-Methoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

    Methoxyacetic acid: A derivative of acetic acid with a methoxy group.

    Indole derivatives: Compounds containing an indole ring, which also have diverse biological activities.

Uniqueness: 5-(2-Methoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H8N2O4

Molecular Weight

172.14 g/mol

IUPAC Name

5-(2-methoxyethyl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C6H8N2O4/c1-11-3-2-4-7-5(6(9)10)8-12-4/h2-3H2,1H3,(H,9,10)

InChI Key

JICIHSSOTIQSIU-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NC(=NO1)C(=O)O

Origin of Product

United States

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